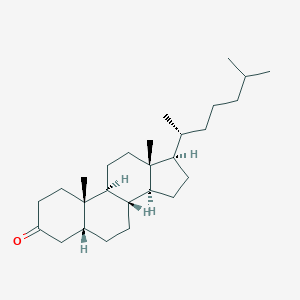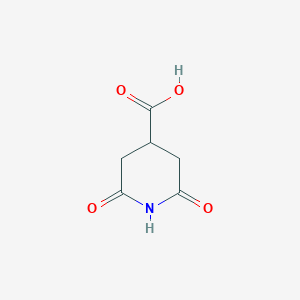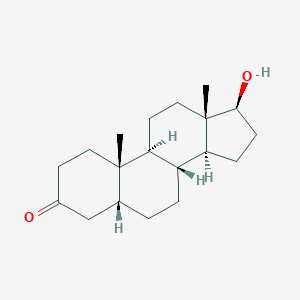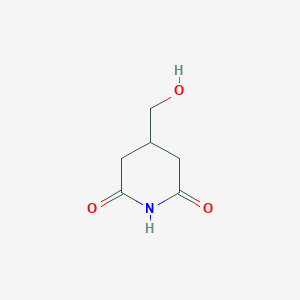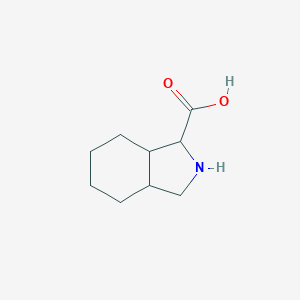
octahydro-1H-isoindole-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-isoindole-1-carboxylic acid, also known as proline, is a non-essential amino acid that is widely distributed in nature. It is an important building block for proteins and is involved in various physiological processes. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of proline in scientific research.
Wirkmechanismus
The mechanism of action of octahydro-1H-isoindole-1-carboxylic acid is complex and multifaceted. It is involved in various physiological processes, including protein synthesis, collagen synthesis, and neurotransmitter synthesis. Proline has also been shown to modulate the activity of various enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) activity. HIF is a transcription factor that plays a key role in the response to hypoxia, or low oxygen levels.
Biochemische Und Physiologische Effekte
Proline has a number of biochemical and physiological effects. It is involved in the synthesis of collagen, which is important for the structure and function of connective tissue. Proline also plays a role in the synthesis of neurotransmitters, including dopamine and norepinephrine. In addition, octahydro-1H-isoindole-1-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Proline has a number of advantages and limitations for use in lab experiments. One advantage is that it is a non-essential amino acid, which means that it is readily available and relatively inexpensive. Proline is also stable under a wide range of conditions, which makes it useful for a variety of experimental settings. However, one limitation of octahydro-1H-isoindole-1-carboxylic acid is that it can be difficult to work with due to its hydrophobic nature. In addition, octahydro-1H-isoindole-1-carboxylic acid can interfere with certain experimental techniques, such as NMR spectroscopy.
Zukünftige Richtungen
There are a number of future directions for research on octahydro-1H-isoindole-1-carboxylic acid. One area of interest is the role of octahydro-1H-isoindole-1-carboxylic acid in the regulation of HIF activity. HIF is a key regulator of the cellular response to hypoxia, and octahydro-1H-isoindole-1-carboxylic acid has been shown to modulate HIF activity through its effects on prolyl hydroxylases. Another area of interest is the potential use of octahydro-1H-isoindole-1-carboxylic acid as a biomarker for various diseases, including cancer and cardiovascular disease. Finally, there is interest in the development of new synthetic methods for octahydro-1H-isoindole-1-carboxylic acid that are more efficient and environmentally friendly.
Wissenschaftliche Forschungsanwendungen
Proline has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and immunomodulatory properties. Proline has also been investigated for its role in the synthesis of collagen, which is an important component of connective tissue. In addition, octahydro-1H-isoindole-1-carboxylic acid has been studied for its potential use as a biomarker for various diseases, including cancer and cardiovascular disease.
Eigenschaften
CAS-Nummer |
118125-07-8 |
|---|---|
Produktname |
octahydro-1H-isoindole-1-carboxylic acid |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12) |
InChI-Schlüssel |
WSMBEQKQQASPPL-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CNC2C(=O)O |
Kanonische SMILES |
C1CCC2C(C1)CNC2C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

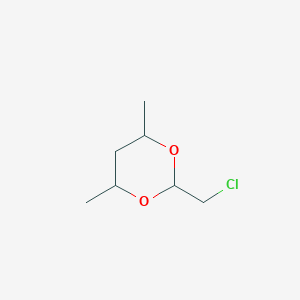
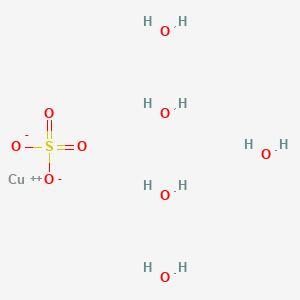
![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
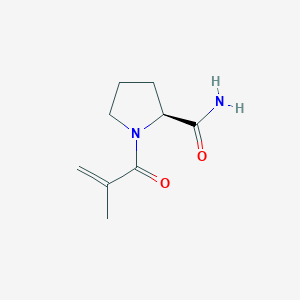

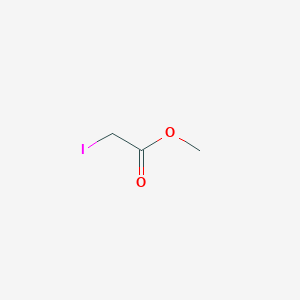
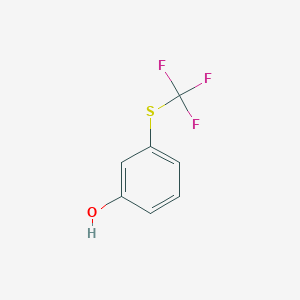
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
